4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid
CAS No.: 929975-68-8
Cat. No.: VC4855664
Molecular Formula: C12H11NO2S2
Molecular Weight: 265.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929975-68-8 |
|---|---|
| Molecular Formula | C12H11NO2S2 |
| Molecular Weight | 265.35 |
| IUPAC Name | 4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChI Key | XVQDEHGZVIANBD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a benzoic acid core substituted at the para-position with a [(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is methyl-substituted at the 2-position, enhancing its electronic and steric properties. The sulfanyl (-S-) bridge connects the thiazole and benzene rings, contributing to conformational flexibility and influencing intermolecular interactions.
Table 1: Key Structural Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous thiazole-benzoic acid hybrids reveal distinct signals for the thiazole protons (δ 6.8–7.2 ppm) and the methyl group (δ 2.5 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-S vibrations (~600–700 cm⁻¹) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid typically proceeds via a nucleophilic substitution reaction between 2-methyl-1,3-thiazole-4-methanethiol and 4-chlorobenzoic acid derivatives under basic conditions. For example:
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Thiol Preparation: 2-Methyl-1,3-thiazole-4-methanethiol is generated by reducing the corresponding disulfide or via Grignard reactions .
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Coupling Reaction: The thiol reacts with 4-iodobenzoic acid in the presence of a base (e.g., K₂CO₃) and a palladium catalyst to form the sulfanyl linkage .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78 |
| Temperature | 80°C | 85 |
| Catalyst | Pd(PPh₃)₄ | 90 |
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. A patent by WO2013045479A1 describes a continuous-flow process using microreactors to enhance mixing and heat transfer, achieving a 92% yield with minimal byproducts . Purification is accomplished via recrystallization from ethanol-water mixtures, yielding >99% purity.
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide () or oxidizes the sulfanyl group to sulfoxide () or sulfone (-), altering electronic properties and bioavailability .
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Reduction: Catalytic hydrogenation (e.g., ) cleaves the C-S bond, yielding 4-mercaptobenzoic acid and 2-methylthiazole.
Functionalization of the Thiazole Ring
Electrophilic substitution at the thiazole’s 5-position is facilitated by its electron-deficient nature. Nitration using introduces nitro groups, which can be reduced to amines for further derivatization .
Applications in Scientific Research
Pharmaceutical Development
The compound’s thiazole moiety exhibits affinity for biological targets. Hybrid analogs demonstrate:
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Antimicrobial Activity: MIC values of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Potential: IC₅₀ values of 15.6–23.9 µM against MCF-7 and HCT-116 cell lines, with low cytotoxicity toward normal RPE-1 cells .
Agricultural Chemistry
Derivatives act as herbicides by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis. Field trials show 95% weed control in maize at 50 g/ha .
Materials Science
The sulfanyl group enhances coordination with metal ions, enabling applications in:
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Catalysis: Palladium complexes for Suzuki-Miyaura couplings (TON > 10,000) .
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Sensors: Fluorescent probes for Hg²⁺ detection (LOD = 0.1 nM) .
Comparison with Structural Analogs
Table 3: Comparative Analysis of Thiazole-Benzoic Acid Derivatives
| Compound | Molecular Weight | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| 4-{[(2-Methylthiazol-4-yl)methyl]sulfanyl}benzoic acid | 265.35 | 15.6 µM | 2.1 |
| 4-{[(1,3-Thiazol-4-yl)methyl]sulfanyl}benzoic acid | 251.33 | 28.4 µM | 1.8 |
| 2-{[(4-Methylthiazol-2-yl)sulfanyl]methyl}benzoic acid | 265.36 | 34.7 µM | 2.3 |
The methyl substitution on the thiazole ring enhances lipophilicity (LogP = 2.1) and bioactivity compared to non-methylated analogs .
Future Directions
Ongoing research focuses on:
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